1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Description
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Properties
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGROSOJEGOSVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Precision Scaffolding for Next-Generation Kinase Inhibitors [1][2]
Executive Summary
In the high-stakes arena of medicinal chemistry, 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1236770-00-5 ) has emerged as a "linchpin" intermediate.[1][2] Its value lies not merely in its atoms, but in its orthogonal reactivity profile . The molecule presents three distinct sites for diversification: the electrophilic acetyl group (C4), the nucleophilic aromatic substitution-labile chloride (C2), and the fluorine atom (C3) which modulates pKa and metabolic stability.[2]
This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this scaffold in the synthesis of heterocycle-fused kinase inhibitors and complex pharmaceutical ingredients (APIs).[1][2]
Part 1: Chemical Identity & Physical Architecture
| Property | Specification | Technical Insight |
| IUPAC Name | 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-one | Defines the substitution pattern critical for regioselectivity.[1][2] |
| CAS Number | 1236770-00-5 | Primary identifier for the free base.[1][2] |
| Molecular Formula | C₇H₅ClFNO | High F/Cl content increases lipophilicity (LogP modulation). |
| Molecular Weight | 173.57 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LOS).[1][2] |
| Appearance | Pale yellow to brown liquid/oil | Low melting point due to disruption of crystal packing by halogens.[1] |
| Solubility | DCM, THF, EtOAc | Poor water solubility; requires organic co-solvents for assays.[2] |
| Storage | 2–8°C, Inert Atmosphere | The acetyl group is prone to oxidation; C-Cl bond is light-sensitive over time.[1][2] |
Part 2: Synthetic Route & Mechanistic Logic[1][2]
The Mechanism: Why C4?
The starting material, 2-chloro-3-fluoropyridine , presents a regiochemical puzzle.
-
Acidity: The protons at C4 and C6 are the potential sites for lithiation.[1][2]
-
Directing Effect: The Fluorine atom at C3 is a powerful Directed Metallation Group (DMG).[1][2] It enhances the acidity of the adjacent C4 proton via strong inductive withdrawal (-I effect).[1][2]
-
Sterics vs. Electronics: While LDA is bulky, the "coordination-induced proximity effect" (CIPE) dominates.[1][2] The Lithium cation coordinates with the Fluorine lone pairs, positioning the amide base directly over the C4 proton.[1][2]
Experimental Protocol: C4-Selective Acetylation
Note: This protocol assumes standard Schlenk line techniques.
Reagents:
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)[2]
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 equiv)[1][2]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of anhydrous THF and LDA to -78°C . Critical: Temperature control is vital to prevent "Halogen Dance" (migration of the Cl/F atoms).[2]
-
Metallation: Add 2-chloro-3-fluoropyridine dropwise. Stir for 60 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the (2-chloro-3-fluoropyridin-4-yl)lithium species.[1][2]
-
Electrophilic Trapping: Add the Weinreb amide slowly.[1][2] The Weinreb amide is superior to acetyl chloride because it forms a stable tetrahedral intermediate that prevents over-addition (i.e., it stops at the ketone, preventing tertiary alcohol formation).[2]
-
Quench & Workup: Warm to 0°C and quench with saturated NH₄Cl. The tetrahedral intermediate collapses to release the ketone.[2]
Visualization: The DoM Workflow
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metallation (DoM).[3] The C3-Fluorine atom anchors the lithiation at C4.[1][2]
Part 3: Reactivity Profile & Applications
Once synthesized, 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone acts as a divergent intermediate.[1][2] Its utility is defined by two primary reaction vectors:
The C2-Chloride "Handle" (SₙAr)
The chlorine at C2 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .[1][2]
-
Why? The pyridine nitrogen (N1) and the acetyl group (C4) are both electron-withdrawing.[1][2] They pull electron density out of the ring, making C2 extremely electrophilic.[2]
-
Application: Displacement with amines, thiols, or alkoxides. This is the standard method for attaching the "hinge-binding" motif in kinase inhibitors.[1][2]
The C4-Acetyl "Anchor" (Cyclization)
The acetyl group is a precursor for heterocycle formation.[1][2]
-
Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields pyrazoles .[1][2]
-
Application: This forms the core scaffold of many c-Met and VEGFR inhibitors, where the pyrazole ring mimics the adenine base of ATP.[1][2]
Visualization: Divergent Synthesis Pathways[2]
Caption: Figure 2. Divergent reactivity profile. Path A exploits the electron-deficient ring for substitution; Path B utilizes the ketone for heterocycle construction.[1][2]
Part 4: Safety & Handling Protocols
As a halogenated pyridine ketone, this molecule requires strict adherence to safety standards.
-
Skin Sensitizer: Like many fluorinated pyridines, it is a potential contact allergen. Double-gloving (Nitrile) is mandatory.[1][2]
-
Lachrymator Potential: Alpha-halo ketones are potent tear gas agents.[1] While this is an aryl ketone, the precursors and derivatives can possess lachrymatory properties.[2] Work solely in a fume hood.
-
Waste Disposal: Do not mix with acidic waste streams if unreacted Weinreb amide or cyanide sources are present.[1] Dispose of as halogenated organic waste.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone Product Page. Retrieved from [1][2]
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
-
Marsais, F., & Queguiner, G. (1983). Metallation of pi-deficient heteroaromatic compounds: Regioselective ortho-lithiation of 3-fluoropyridine. Tetrahedron. [2]
-
AChemBlock. (n.d.). CAS 1236770-00-5 Data Sheet. Retrieved from [2][4]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2-Chloro-3-fluoropyridine (Precursor). Retrieved from [2]
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone 95% | CAS: 1236770-00-5 | AChemBlock [achemblock.com]
Technical Whitepaper: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
This guide serves as a definitive technical reference for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process engineers optimizing synthetic routes for kinase inhibitors and fluorinated bio-actives.
Strategic Utilization in Advanced Medicinal Chemistry
Executive Summary
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1236770-00-5) represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity : the molecule possesses three distinct functional handles—a labile chlorine at C2 (
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and process design.
| Property | Value / Description | Practical Implication |
| CAS Registry | 1236770-00-5 | Verification key for procurement. |
| Formula | -- | |
| Molecular Weight | 173.57 g/mol | -- |
| Physical State | Liquid (at RT) / Low-melting solid | Handle as a liquid; may crystallize in cold storage. |
| Boiling Point | ~240–250 °C (Predicted) | High-boiling; suitable for high-temp condensations. |
| Density | ~1.35 g/cm³ | Denser than water; bottom layer in aqueous workups. |
| LogP | 1.6–1.8 | Moderate lipophilicity; amenable to RP-HPLC. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |
| Solubility | DMSO, DCM, EtOAc, MeOH | Soluble in polar aprotic/protic solvents. |
Structural Analysis & Reactivity Hotspots
The chemical behavior of this scaffold is dictated by the electronic interplay between the pyridine nitrogen and the halogen substituents.
Electronic Manifold
-
C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (
). The ring nitrogen ( ) and the adjacent fluorine ( ) exert a synergistic electron-withdrawing effect ($ -I $ effect), making significantly electrophilic. -
C3-Position (Fluorine): Acts as a "metabolic shield," preventing oxidative metabolism at this position. It also directs ortho-lithiation to the C4 position during synthesis.
-
C4-Position (Acetyl): A standard electrophilic carbonyl, prone to condensation, reduction, and alpha-halogenation.
Reactivity Visualization
Figure 1: Reactivity map highlighting the three primary derivatization vectors.
Synthesis Pathways
The most robust synthesis leverages Directed Ortho Metalation (DoM) . The C3-Fluorine atom is a powerful directing group, guiding lithiation exclusively to the C4 position (the "ortho-fluoro" effect), avoiding the C2 position which is blocked by Chlorine and less favorable.
Protocol: C4-Acetylation via Directed Lithiation
Mechanism:
-
Precursor: 2-Chloro-3-fluoropyridine.[1]
-
Base: Lithium Diisopropylamide (LDA) – Kinetic control.
-
Electrophile:
-Methoxy- -methylacetamide (Weinreb Amide) or Ethyl Acetate.
Figure 2: Synthesis via Directed Ortho Metalation (DoM).
Detailed Experimental Procedure (Bench Scale)
Note: All steps must be performed under Argon/Nitrogen.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Charge with THF (anhydrous, 100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[2]
-
LDA Formation: Dropwise add
-BuLi (1.1 eq, 2.5M in hexanes). Stir for 30 min at -78°C. -
Substrate Addition: Dissolve 2-Chloro-3-fluoropyridine (1.0 eq) in THF (10 mL) and add dropwise to the LDA solution. Maintain temperature < -70°C.
-
Critical Checkpoint: The solution typically turns yellow/orange, indicating lithiation. Stir for 45–60 mins to ensure complete deprotonation.
-
-
Electrophile Trap: Add
-methoxy- -methylacetamide (1.2 eq) or Ethyl Acetate (dry) dropwise. -
Workup: Allow to warm to 0°C over 2 hours. Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over . -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Key Chemical Transformations
A. Formation of Pyrazolo[4,3-c]pyridines
This is the most common application in kinase inhibitor synthesis. The acetyl group condenses with hydrazines, followed by an intramolecular
-
Reagents: Hydrazine hydrate (
) or substituted hydrazines. -
Conditions: Ethanol, Reflux, 2–4 hours.
-
Outcome: Formation of the bicyclic core.
B. Nucleophilic Aromatic Substitution ( ) at C2
Before cyclization, the C2-Cl can be displaced to introduce diversity.
-
Nucleophiles: Morpholine, Piperazine, Alkoxides.
-
Conditions:
, DMF or DMSO, 60–80°C. -
Selectivity: Displacement occurs exclusively at C2 due to the activation by the ring nitrogen. The C3-F remains intact under mild conditions.
Handling & Safety (GHS Classification)
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Mitigation Protocol:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended for halogenated heterocycles), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.[4][5]
References
-
Sigma-Aldrich. (2023). Product Specification: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS 1236770-00-5). Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM selectivity rules on halopyridines).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54367890. Link
- Marsais, F., & Queguiner, G. (1981). Metallation of halopyridines: A new synthesis of polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021.
Sources
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic strategy for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block, its unique electronic and steric profile, conferred by the chloro, fluoro, and acetyl substituents, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This document offers insights into its predicted spectroscopic characteristics, a plausible retrosynthetic analysis and detailed synthetic protocol, and a discussion of its potential applications in drug development. The guide is intended for researchers, synthetic chemists, and professionals in drug discovery who require a deep understanding of this versatile chemical entity.
Introduction: The Significance of Halogenated Pyridines
Heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyridine rings being particularly prevalent in a vast array of FDA-approved drugs. The strategic incorporation of halogen atoms, especially fluorine and chlorine, onto these rings profoundly influences a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often serves as a key reaction handle or contributes to binding interactions.
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS No. 1236770-00-5) is a trifunctionalized pyridine scaffold. The presence of a chloro group at the 2-position, a fluoro group at the 3-position, and an acetyl group at the 4-position creates a unique electronic and steric landscape. The electron-withdrawing nature of the halogens and the acetyl group deactivates the pyridine ring, influencing its reactivity and the acidity of adjacent protons. The acetyl group, in particular, provides a versatile chemical handle for further elaboration, making this compound a strategic starting point for the synthesis of more complex molecular architectures. The precursor, 2-chloro-3-fluoropyridine, is recognized as an important pharmaceutical intermediate, underscoring the potential of its derivatives in drug discovery programs.[1][2]
Physicochemical and Structural Properties
The fundamental properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone are summarized below. These data are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one | [3] |
| CAS Number | 1236770-00-5 | |
| Molecular Formula | C₇H₅ClFNO | [3] |
| Molecular Weight | 173.57 g/mol | |
| Appearance | Pale yellow liquid | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at 0-8 °C | [3] |
| SMILES | CC(=O)C1=C(F)C(Cl)=NC=C1 | [3] |
| InChI Key | DGROSOJEGOSVBG-UHFFFAOYSA-N |
Elucidation of Molecular Structure via Spectroscopy (Predicted)
Definitive structural confirmation in synthetic chemistry relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics can be derived from established principles of organic spectroscopy and analysis of analogous structures.
Caption: Workflow for Spectroscopic Structure Elucidation.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal two signals in the aromatic region corresponding to the pyridine ring protons and one signal in the aliphatic region for the methyl protons.
-
H-5 (Pyridine Ring): This proton is adjacent to the nitrogen atom and coupled to H-6. It is expected to appear as a doublet at approximately δ 8.2-8.4 ppm. The electron-withdrawing effect of the adjacent nitrogen atom deshields this proton significantly.
-
H-6 (Pyridine Ring): This proton is coupled to H-5 and is expected to be a doublet around δ 7.5-7.7 ppm.
-
CH₃ (Acetyl Group): The three equivalent methyl protons will appear as a sharp singlet in the aliphatic region, likely around δ 2.6-2.8 ppm. The deshielding is due to the adjacent carbonyl group.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule.
-
C=O (Carbonyl): The ketone carbonyl carbon is the most deshielded and is expected to appear at δ 195-200 ppm.
-
Pyridine Ring Carbons:
-
C-2 (C-Cl): Expected around δ 150-155 ppm.
-
C-3 (C-F): This signal will be a doublet due to coupling with fluorine, expected around δ 158-162 ppm (¹JCF).
-
C-4 (C-C=O): Expected around δ 140-145 ppm.
-
C-5: Expected around δ 125-130 ppm.
-
C-6: Expected around δ 150-153 ppm, deshielded by the adjacent nitrogen.
-
-
CH₃ (Methyl): The acetyl methyl carbon will be the most upfield signal, expected around δ 25-30 ppm.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1700-1720 cm⁻¹. This is a characteristic peak for an aryl ketone.
-
Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the 1000-1100 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption is expected in the 600-800 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 173. A key feature will be the isotopic pattern for chlorine. There will be a second peak at M+2 (m/z 175) with an intensity approximately one-third that of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.
-
Key Fragmentation: A prominent fragmentation pathway would be the loss of the methyl group (•CH₃) to form a stable acylium ion [M-15]⁺ at m/z 158. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion.
Retrosynthetic Analysis and Proposed Synthesis
A robust and scalable synthesis is crucial for the utility of any chemical building block. While specific literature on the synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is sparse, a logical synthetic route can be proposed based on established chemical transformations.
Retrosynthetic Strategy
The primary disconnection is at the C4-acetyl bond, suggesting a reaction involving the introduction of an acetyl group onto the 2-chloro-3-fluoropyridine core. This can be achieved through a metal-halogen exchange followed by quenching with an acetylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol describes a plausible route starting from commercially available 2-chloro-3-fluoropyridine. The strategy involves a directed ortho-metalation using a strong base like Lithium Diisopropylamide (LDA), followed by acylation.
Reaction Scheme: 2-Chloro-3-fluoropyridine → 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Materials & Reagents:
-
2-Chloro-3-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. The fluorine and chlorine atoms direct the lithiation to the C-4 position. Stir the resulting solution for 1-2 hours at -78 °C.
-
Acylation: Add N,N-Dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a pale yellow liquid or solid, can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone.
Applications in Medicinal Chemistry and Drug Development
The structural motifs within 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone are highly relevant in modern drug design.[4] Fluorinated heterocycles are present in numerous FDA-approved drugs, where they contribute to improved efficacy and pharmacokinetic profiles.[5]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors. The acetyl group can be readily converted into other functional groups (e.g., oximes, hydrazones, or reduced to an alcohol) to explore interactions within the ATP-binding pocket of various kinases.
-
Scaffold for Library Synthesis: As a versatile building block, it can be used in high-throughput screening library synthesis. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid diversification of the core structure.
-
Agrochemicals: Halogenated pyridines are also prevalent in modern fungicides and insecticides. The specific substitution pattern of this molecule could be explored for the development of new agrochemical agents.
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory.
-
Hazard Identification: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Recommended Precautions (P-codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
Conclusion
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a strategically designed chemical intermediate with significant potential for applications in research and development, particularly within the pharmaceutical sector. Its well-defined structure, featuring a synthetically versatile acetyl group and key halogen substituents, provides a robust platform for the creation of novel, high-value compounds. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic signatures, a viable synthetic pathway, and its potential role in drug discovery, offering a foundational resource for scientists and researchers in the field.
References
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
-
Pipzine Chemicals. 2-Chloro-3-fluoropyridine-4-carboxaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available at: [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]
- 3. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone 95% | CAS: 1236770-00-5 | AChemBlock [achemblock.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Introduction: Contextualizing a Niche Research Compound
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as foundational scaffolds for a vast array of biologically active molecules. The compound 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a member of this critical class of chemical building blocks. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and an acetyl group on the pyridine ring—offers medicinal chemists a versatile starting point for synthesizing more complex molecular architectures. The precise physical properties of such a precursor are not merely academic data points; they are critical parameters that govern its storage, handling, reaction kinetics, and, most importantly, its suitability for various synthetic transformations and formulation strategies.
This guide provides a comprehensive overview of the core physical properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone. As experimentally determined data for this specific molecule is not extensively published, we will ground our discussion in established physicochemical principles and draw comparisons with structurally similar compounds. More critically, this document details the robust, field-proven experimental protocols required for researchers to determine these properties in their own laboratories. This approach ensures a self-validating system of analysis, empowering scientists to generate reliable data crucial for advancing their research and development programs.
Compound Identification and Core Characteristics
To ensure clarity and precision, it is essential to define the molecule's fundamental identifiers.
-
Systematic Name: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
-
Molecular Formula: C₇H₅ClFNO
-
Molecular Weight: 173.57 g/mol
-
Chemical Structure:
(Note: Image is a representation)
While specific experimental data for this compound is sparse, we can summarize known and predicted properties in the table below, alongside data from analogous compounds to provide context.
| Property | Value for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone | Analogous Compound Data | Source |
| Molecular Weight | 173.57 g/mol | 173.57 g/mol (for 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone) | [1] |
| Physical Form | Predicted: Solid | Solid (for 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone) | [1] |
| Melting Point | Not reported | 133.0 to 137.0 °C (for 2-Chloro-3-fluoropyridin-4-amine) | |
| Boiling Point | Not reported | 205 °C (for 1-(2-Chloro-3-fluorophenyl)ethanone) | [2] |
| Density | Not reported | 1.258 g/mL (for 1-(2-Chloro-3-fluorophenyl)ethanone) | [2] |
| Solubility | See Section 4 for discussion and protocol | - |
Melting Point: A Critical Indicator of Purity
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting range is typically narrow, often within 1-2°C. A broadened melting range and a depressed melting point are classic indicators of impurities, which can significantly impact reaction outcomes and biological assays.
Causality Behind Experimental Choices
The choice of a capillary-based method, whether using a digital apparatus or a traditional Thiele tube, is predicated on its efficiency and the small sample quantity required. The rate of heating is the most critical experimental variable.[3] Rapid heating can lead to an erroneously broad and inaccurate melting range because heat transfer to the sample and the thermometer's response are not instantaneous. Therefore, a two-stage heating process is employed: a rapid initial heating to approach the expected melting point, followed by a much slower ramp rate (1-2°C per minute) through the melting range to ensure thermal equilibrium.[3]
Experimental Protocol for Melting Point Determination
This protocol adheres to standard laboratory practices for obtaining an accurate melting point.[3][4]
-
Sample Preparation:
-
Ensure the 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone sample is completely dry and crystalline.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder.
-
Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[4]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.
-
Based on the preliminary result, set the plateau temperature to about 20°C below the expected melting point.[3]
-
Set the ramp rate to 1-2°C per minute for the final, accurate measurement.
-
-
Measurement:
-
Start the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the temperature (T1) at which the first droplet of liquid appears.[3]
-
Record the temperature (T2) at which the last solid particle completely liquefies.[3]
-
The melting point is reported as the range T1 – T2.
-
Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Protocol for determining equilibrium solubility.
Conclusion: Empowering Research Through Foundational Data
While 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone remains a specialized research chemical with limited published physical data, its importance as a synthetic intermediate cannot be understated. This guide has provided a framework for understanding its likely characteristics by drawing parallels with related structures. More importantly, it has detailed the authoritative, step-by-step protocols necessary for any researcher to determine the compound's critical physical properties—namely, its melting point and solubility. By adhering to these validated methods, scientists can generate the reliable, in-house data needed to accelerate their discovery and development efforts, ensuring that their synthetic strategies and screening campaigns are built on a solid foundation of physicochemical understanding.
References
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ChemSynthesis. (n.d.). 1-(4-chloro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]
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Bureau International des Poids et Mesures (BIPM). (2023). New international guidelines on organic pure material standards. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
International Journal of Thermophysics. (2013). IJT Guidelines For Reporting of New Experimental Property Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Istituto Nazionale di Ricerca Metrologica (INRiM). (2020). IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone as a pharmaceutical intermediate
An In-depth Technical Guide to 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone: Synthesis, Application, and Protocol for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone, a pivotal intermediate in modern pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, synthesis, and critical role in constructing complex active pharmaceutical ingredients (APIs). We delve into the mechanistic rationale behind its synthesis, present detailed experimental protocols, and discuss its analytical characterization and safe handling procedures. The guide emphasizes the strategic importance of the unique halogen substitution pattern on the pyridine ring, which allows for selective, sequential functionalization in multi-step drug synthesis campaigns.
Physicochemical and Structural Properties
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a substituted pyridinyl ketone. The presence of three distinct functional groups—a ketone, a chloro substituent, and a fluoro substituent—on the pyridine core makes it a highly versatile building block. The electron-withdrawing nature of the halogens and the acetyl group significantly influences the reactivity of the pyridine ring.
| Property | Value | Source |
| CAS Number | 1236770-00-5 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.58 g/mol | [1] |
| IUPAC Name | 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one | [1] |
| Appearance | Pale yellow liquid | [1] |
| Storage | Store at 0-8 °C | [1] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone is logically approached through a retrosynthetic analysis, which simplifies the complex target molecule into readily available starting materials. The primary disconnection is at the C-C bond between the pyridine ring and the acetyl group, suggesting an acylation reaction on a suitable pyridine precursor.
Caption: Retrosynthesis of the target compound.
This analysis reveals a two-stage strategic plan:
-
Synthesis of the Core Heterocycle: Preparation of the key intermediate, 2-chloro-3-fluoropyridine.
-
Functionalization: Introduction of the acetyl group onto the pyridine ring.
Synthesis of the Precursor: 2-Chloro-3-fluoropyridine
The precursor, 2-chloro-3-fluoropyridine, is not commonly available and its synthesis is a critical first step. A robust method is a variation of the Balz–Schiemann reaction, starting from 2-chloro-3-aminopyridine.
Mechanism Insight: The reaction proceeds via diazotization of the amino group on 2-chloro-3-aminopyridine using an organic nitrite, such as tert-butyl nitrite. The resulting diazonium salt is unstable and is fluorinated in situ. While traditional methods use harsh reagents like anhydrous hydrogen fluoride, a milder and operationally simpler approach uses copper fluoride (CuF₂) as the fluorine source.[2] This method avoids the complexities of handling highly corrosive acids and offers stable yields, making it suitable for scaling up.[2]
Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine[2]
-
Inert Atmosphere Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl nitrite (1.1 eq) and copper (II) fluoride (1.1 eq) in a suitable organic solvent (e.g., methanol).
-
Reaction Initiation: Place the flask under a positive pressure of nitrogen and begin stirring.
-
Substrate Addition: Slowly add a solution of 2-chloro-3-aminopyridine (1.0 eq) to the reaction mixture.
-
Controlled Reaction: Maintain the reaction temperature between 30-60°C for 1-5 hours. The progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-3-fluoropyridine as a clear liquid. Yields are typically reported to be above 60%.[2]
Synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
The introduction of the acetyl group at the C4 position is the final key transformation. This is typically achieved via a directed ortho-metalation followed by quenching with an acetylating electrophile.
Mechanism Insight: The fluorine atom at the C3 position and the nitrogen atom in the pyridine ring can direct a strong base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the C4 position. This forms a highly reactive pyridinyl anion. This lithiated intermediate is then quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to form the desired ketone. This regioselectivity is crucial, as other positions on the ring are less acidic or sterically hindered.
Caption: Experimental workflow for the synthesis.
Experimental Protocol: Acylation of 2-Chloro-3-fluoropyridine
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Base Preparation: In a flask, prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78°C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithiated species.
-
Acylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture at -78°C.
-
Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel to yield 1-(2-chloro-3-fluoropyridin-4-yl)ethanone.
Application as a Pharmaceutical Intermediate
The structural motif of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone is of high value in medicinal chemistry. Halogenated pyridines are prevalent in many APIs, where the halogens serve to modulate electronic properties, improve metabolic stability, or provide vectors for further synthetic elaboration.[3]
The primary utility of this intermediate lies in its capacity for selective, sequential reactions:
-
Ketone Chemistry: The acetyl group can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for forming larger heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr. It can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse side chains, a common strategy in drug discovery to build structure-activity relationships (SAR).
This dual reactivity allows chemists to first elaborate the ketone and then displace the chloride, or vice versa, providing significant strategic flexibility in the synthesis of complex drug targets.
Analytical Characterization
To ensure the quality and identity of the synthesized intermediate, a standard battery of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the acetyl methyl protons (a singlet around δ 2.5-2.7 ppm) and the two aromatic protons on the pyridine ring, showing characteristic chemical shifts and coupling constants.
-
¹³C NMR: Verifies the number of unique carbon atoms, including the carbonyl carbon (δ > 190 ppm).
-
¹⁹F NMR: Shows a singlet corresponding to the fluorine atom, confirming its presence and purity.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be evident.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.[1]
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6]
-
Incompatibilities: The compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions.[4][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 0-8°C is recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is more than a simple chemical; it is a strategically designed building block that offers a powerful platform for the efficient synthesis of advanced pharmaceutical candidates. Its unique pattern of substitution allows for controlled, regioselective functionalization, a highly desirable feature in the complex world of drug development. Understanding its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in creating next-generation therapeutics.
References
- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents.
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.
-
Synthesis of 1, 2 and 3, along with their chloro analogues 11, 12, and... - ResearchGate. Available at: [Link]
-
20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry - YouTube. Available at: [Link]
- EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents.
-
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - NIH. Available at: [Link]
- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents.
-
Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Available at: [Link]
Sources
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- 4. fishersci.com [fishersci.com]
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- 7. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Condensation Reactions Involving 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Introduction: A Versatile Heterocyclic Ketone in Modern Synthesis
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring an acetyl group ortho to a fluorine atom and meta to a chlorine atom on a pyridine ring, offers multiple reaction sites for strategic molecular elaboration. The electron-withdrawing nature of the halogenated pyridine ring acidifies the α-protons of the acetyl group, making this ketone an excellent substrate for a variety of base-catalyzed condensation reactions.
This guide provides detailed protocols and mechanistic insights for key condensation reactions involving 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone, focusing on the Claisen-Schmidt, Knoevenagel, and Mannich reactions. These methods provide robust pathways to synthesize complex molecules, such as chalcones and β-aminoketones, which are established pharmacophores in drug discovery.[2][3][4][5][6]
Claisen-Schmidt Condensation: Synthesis of Pyridyl Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one derivatives.[7] This reaction is a type of crossed-aldol condensation between a ketone with α-hydrogens and an aromatic carbonyl compound lacking α-hydrogens.[8] The resulting α,β-unsaturated ketones are precursors to flavonoids and are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6]
Mechanistic Rationale
The reaction proceeds via a base-catalyzed mechanism. A strong base, typically hydroxide, deprotonates the α-carbon of the 1-(2-chloro-3-fluoropyridin-4-yl)ethanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[9][10]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 10. magritek.com [magritek.com]
Application of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone in medicinal chemistry
Executive Summary & Strategic Value
In modern drug discovery, particularly within the kinase inhibitor space (e.g., c-Met, ALK, ROS1), the 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone scaffold serves as a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile :
-
C4-Acetyl Group: A versatile handle for constructing heterocycles (pyrazoles, isoxazoles) or chiral alcohols.
-
C2-Chlorine: A highly activated site for nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki), facilitated by the electron-deficient pyridine ring. -
C3-Fluorine: Provides critical metabolic stability (blocking P450 oxidation) and induces conformational locking via intramolecular hydrogen bonding or dipole effects, often enhancing potency against kinase targets.
This application note details a validated protocol for converting this ketone into a 3-fluoro-4-(pyrazol-4-yl)pyridine core, a privileged motif in targeted oncology therapeutics.
Chemical Pathway & Mechanism
The transformation follows a "Build-and-Couple" strategy. The acetyl group is first converted to an enaminone, which is then cyclized to a pyrazole. The final step involves functionalizing the C2-position, taking advantage of the activating effect of the C3-fluorine atom.
Reaction Logic (Graphviz Visualization)
Figure 1: Step-wise construction of the pyrazolyl-pyridine core. The C3-Fluorine remains intact, directing the electronic properties of the final inhibitor.
Detailed Experimental Protocols
Stage 1: Enaminone Formation
Objective: Convert the acetyl group into a 3-(dimethylamino)prop-2-en-1-one moiety. Criticality: This step dictates the regioselectivity of the subsequent ring closure.
Reagents:
-
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (1.0 eq)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Toluene or DMF (if solubility is an issue).
Protocol:
-
Charge: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve the ketone (e.g., 5.0 g) in Toluene (50 mL).
-
Addition: Add DMF-DMA (2.0 eq) dropwise at room temperature under
. -
Reflux: Heat the mixture to 110°C for 3–5 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting ketone (
) should disappear, replaced by a polar, UV-active yellow spot ( ).
-
-
Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow/orange solid.
-
Purification: Triturate with cold diethyl ether or hexanes to obtain the enaminone as a yellow solid. Yield Expectation: 85–95%.
Stage 2: Pyrazole Ring Closure
Objective: Cyclization with hydrazine to form the pyrazole ring.
Reagents:
-
Enaminone Intermediate (from Stage 1) (1.0 eq)
-
Hydrazine Hydrate (64% or 80% solution) (1.2 eq)
-
Solvent: Ethanol (Absolute).
Protocol:
-
Dissolution: Dissolve the enaminone in Ethanol (10 vol).
-
Cyclization: Add Hydrazine Hydrate (1.2 eq) slowly at
(exothermic reaction). -
Reaction: Allow to warm to room temperature, then reflux for 2 hours.
-
Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 20% volume and dilute with water. Filter the solid.
-
Drying: Dry under vacuum at
. Yield Expectation: 80–90%.
Stage 3: C2-Diversification ( )
Objective: Displacement of the 2-Chloro group with an amine (e.g., a solubilizing tail like N-methylpiperazine).
Protocol:
-
Setup: Dissolve the Pyrazolyl-Pyridine (1.0 eq) in DMSO or NMP.
-
Reagent: Add the amine (1.5 eq) and a base (DIPEA or
, 2.0 eq). -
Conditions: Heat to 80–100°C for 4–12 hours.
-
Note: The 3-Fluoro group exerts an inductive effect (-I), making the C2-position significantly more electrophilic than in non-fluorinated analogs, often allowing milder conditions.
-
Analytical Data & Troubleshooting
Expected Physiochemical Properties
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color deepens if trace enaminone remains. |
| Characteristic doublet for Pyridine H6 due to F-coupling. | ||
| Diagnostic singlet (decoupled) or doublet. | ||
| Solubility | Soluble in DMSO, MeOH, DCM | Poor solubility in water/hexanes. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Enaminone Formation | Old/Hydrolyzed DMF-DMA | Use fresh DMF-DMA. Add 5% excess. |
| Regioisomer Formation (Stage 2) | Substituted Hydrazines used | If using Methylhydrazine, you will get a mixture of isomers (1-Me vs 2-Me). Use unsubstituted hydrazine for N-H pyrazoles, then alkylate if needed. |
| Low Yield in | Amine nucleophilicity low | Switch to Buchwald-Hartwig coupling ( |
References
-
Kinase Inhibitor Design: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega.
-
Enaminone Chemistry: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3][4][5] Scientific Research Publishing.
-
Fluorine Substitution Effects: Facile Preparation of 3-Substituted-2,6-difluoropyridines.[6] ResearchGate.[4]
-
General Synthesis: Preparation method of 2-chloro-3-fluoropyridine. Google Patents (CN102584689A).
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- 6. researchgate.net [researchgate.net]
Application Note: Precision Cross-Coupling of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
This Application Note is designed for medicinal chemists and process development scientists working with 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1184172-46-0 / Analogous scaffolds).[1][2] It addresses the specific challenges of chemoselectivity, electronic deactivation, and functional group tolerance inherent to this scaffold.[3]
Executive Summary & Reactivity Profile
The scaffold 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone represents a highly functionalized pyridine building block.[1][2] Its utility in drug discovery (kinase inhibitors, allosteric modulators) is driven by the orthogonal reactivity of its three functional handles:
-
C2-Chlorine: The primary electrophile for metal-catalyzed cross-coupling (
C-Cl).[1][2] -
C3-Fluorine: A steric blocker and electronic modulator; less reactive towards oxidative addition but susceptible to nucleophilic aromatic substitution (
) under forcing conditions.[1][2] -
C4-Acetyl: An electron-withdrawing group (EWG) that activates the ring but introduces risks of condensation (imine formation) or enolization during coupling.[1][2]
Mechanistic Insight: The "Activated" Pyridine
The 4-acetyl group works in concert with the pyridine nitrogen to significantly lower the LUMO energy of the ring.[1] This makes the C2-Cl bond exceptionally reactive towards oxidative addition by Pd(0).[1][2] However, this same activation increases the rate of competing hydrolytic dechlorination and
Key Challenge: Achieving exclusive C-C or C-N bond formation at C2 without affecting the C3-F or the C4-ketone.
Chemoselectivity & Reaction Map
The following diagram illustrates the competing pathways and the targeted trajectory for high-yield synthesis.
Figure 1: Chemoselectivity map for 2-chloro-3-fluoro-4-acetylpyridine.[1][2] Green path indicates the desired cross-coupling trajectory.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)
Objective: Coupling with arylboronic acids while preserving the ketone and fluorine.[1][2] Rationale: The use of weak carbonate bases prevents enolization of the acetyl group. Phosphine ligands with moderate steric bulk (e.g., XPhos, SPhos) facilitate the oxidative addition of the electron-deficient chloride.
Materials
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Catalyst: Pd(dppf)Cl₂[4][5]·DCM (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Atmosphere: Argon or Nitrogen (Balloon)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (Cs₂CO₃, 2.0 equiv).
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Add the solvent mixture (Dioxane/Water) via syringe. Sparge the solution with Argon for another 5-10 minutes. Critical: Oxygen removal prevents homocoupling of boronic acids and catalyst deactivation.
-
Catalyst Addition: Remove the septum briefly to add the Pd catalyst (Pd(dppf)Cl₂) quickly under a positive stream of Argon. Reseal immediately.
-
Reaction: Heat the mixture to 80°C . Monitor by LC-MS at 1 hour.
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Optimization Table:
| Variable | Standard Condition | Optimization for Sterically Hindered Partners |
|---|---|---|
| Ligand | dppf (bidentate) | XPhos or SPhos (Buchwald Generation) |
| Base | Cs₂CO₃ | K₃PO₄ (anhydrous) |
| Solvent | Dioxane/H₂O | Toluene/H₂O or THF (if solubility is an issue) |[1][2]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amine functionality at C2.
Challenge: Primary amines can condense with the C4-acetyl group to form Schiff bases.
Solution: Use of highly active precatalysts (Pd-G3/G4) to ensure the C-N coupling rate (
Materials
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.2 equiv - Use with caution, see note)[1][2]
Step-by-Step Methodology
-
Pre-drying: Ensure the reaction vessel is oven-dried. Moisture promotes hydrolysis of the imine intermediate if it forms, but strictly anhydrous conditions favor the kinetic C-N coupling.
-
Charging: Add Substrate, Amine, and Base (Cs₂CO₃ preferred to avoid enolization) to the vial.
-
Catalyst: Add the Palladacycle Precatalyst (e.g., BrettPhos Pd G4). These air-stable precatalysts activate rapidly and prevent the induction period associated with Pd(OAc)₂/Ligand mixing.[1]
-
Solvent: Add anhydrous Toluene.
-
Reaction: Heat to 90°C for 2-4 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Logic
When yields are suboptimal, use the following logic flow to diagnose the failure mode.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling of acetyl-pyridines.
Common Pitfalls
-
Protodehalogenation: If the C2-Cl is replaced by H, the catalytic cycle is stalling at the reductive elimination step, or a hydride source (like an alcohol solvent) is interfering. Fix: Switch to non-protic solvents (Toluene, Dioxane) and use bulky ligands (BrettPhos) to accelerate reductive elimination.
-
Base-Mediated Decomposition: Strong bases (NaH, LiHMDS) are incompatible with the acetyl group. Stick to Cs₂CO₃ or K₃PO₄ .
Safety & Handling
-
Fluorinated Pyridines: Often skin and eye irritants. Use standard PPE.
-
Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to comply with environmental regulations.
-
Reactivity: 2-chloro-3-fluoropyridines are potent electrophiles; avoid contact with skin as they may act as sensitizers via protein haptenization (
).[1][2]
References
-
Suzuki-Miyaura Coupling of Chloropyridines
-
Buchwald-Hartwig Amination Guides
- Schlosser, M. Angew. Chem. Int. Ed.1998, 37, 1496.
-
General Protocol Source
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. angenesci.com [angenesci.com]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone Synthesis
Case ID: TSC-PYR-404 Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 161957-57-9)[1]
Executive Summary
Synthesizing 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone presents a classic challenge in heteroaromatic chemistry: functionalizing an electron-deficient pyridine ring while preserving labile halogen substituents.[1]
The most robust route for high-yield synthesis is Directed Ortho-Metallation (DoM) .[1] The C3-Fluorine atom serves as a powerful ortho-directing group (ODG), directing lithiation exclusively to the C4 position.[1] However, yield attrition commonly occurs due to three factors:
-
Nucleophilic attack on the pyridine ring by the base (SNAr).
-
"Halogen Dance" (base-catalyzed halogen migration).[1]
-
Pyridyne formation (elimination of Li-F) if temperature control fails.[1]
This guide provides a validated protocol using LiTMP (Lithium Tetramethylpiperidide) and N-methoxy-N-methylacetamide (Weinreb amide) to maximize yield, bypassing the lower-yielding ester or acetaldehyde oxidation routes.[1]
Module 1: Validated High-Yield Protocol
Standard Operating Procedure (SOP-404-A)
The Logic of Reagent Choice
-
Base: LiTMP vs. LDA: We recommend LiTMP over LDA.[1] While LDA is standard, it is nucleophilic enough to attack the C2-Cl position (SNAr), creating byproducts. LiTMP is bulkier and non-nucleophilic, acting solely as a base to deprotonate C4.
-
Electrophile: Weinreb Amide: Using N-methoxy-N-methylacetamide prevents over-addition (formation of tertiary alcohols).[1] The reaction forms a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup.
Step-by-Step Methodology
| Parameter | Specification | Critical Note |
| Starting Material | 2-Chloro-3-fluoropyridine (1.0 eq) | Must be dry (Karl Fischer < 0.05%).[1] |
| Base | LiTMP (1.2 eq) | Prepared fresh in situ from TMP and n-BuLi.[1] |
| Solvent | THF (Anhydrous) | Stabilizer-free THF preferred.[1] |
| Temperature | -78°C (Internal) | CRITICAL. > -60°C risks pyridyne formation.[1] |
| Electrophile | N-methoxy-N-methylacetamide (1.3 eq) | Pre-dissolved in THF.[1] |
Experimental Workflow
-
Base Preparation: To a flame-dried flask under Ar/N2, add THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.25 eq). Cool to -10°C. Add n-BuLi (1.2 eq) dropwise.[1] Stir for 30 min.
-
Cryogenic Cooling: Cool the LiTMP solution to -78°C . Ensure the internal probe confirms this temperature.
-
Metallation: Add 2-Chloro-3-fluoropyridine (dissolved in minimal THF) dropwise over 20 mins.
-
Observation: The solution often turns deep yellow/orange.
-
Hold: Stir at -78°C for exactly 45 minutes. (Do not exceed 1 hour; instability increases).
-
-
Acylation: Add the Weinreb amide (1.3 eq) dropwise. Maintain internal temp < -70°C.
-
Quench: After 1 hour, quench at low temperature with acetic acid/THF mixture or sat. NH4Cl.
-
Workup: Warm to RT, extract with EtOAc, wash with brine.
Module 2: Visualizing the Pathway & Risks
The following diagram illustrates the competing pathways. Your goal is to maintain the "Green Path" (Kinetic Control) and avoid the "Red Path" (Thermodynamic/Elimination).
Figure 1: Reaction pathway showing the critical kinetic stability window of the 4-lithio intermediate.[1]
Module 3: Troubleshooting Guide (FAQs)
Q1: I am getting a complex mixture of "tars" and low yield. Why?
Diagnosis: This is the signature of Pyridyne Formation . Mechanism: The fluorine at C3 is a good leaving group. If the 4-lithio species warms up (even locally during addition), it eliminates LiF to form 2-chloro-3,4-pyridyne.[1] This highly reactive species polymerizes or reacts non-selectively.[1] Solution:
-
Ensure internal temperature never rises above -70°C during the addition of the electrophile.[1]
-
Pre-cool the electrophile solution to -78°C before cannulating it into the reaction mixture.
Q2: I see the starting material remaining, but also some "dimer" impurities.
Diagnosis: Moisture contamination or insufficient deprotonation time. Solution:
-
Moisture: The 4-lithio species is extremely basic.[1] Traces of water will protonate it back to the starting material. Use a Karl Fischer titrator to verify solvent dryness.
-
Dimerization: If the base is added too fast, the formed lithio-species can react with unreacted starting material (nucleophilic attack), leading to dimers. Slow down the base addition rate.
Q3: Why not use Acetyl Chloride (AcCl)?
Analysis: Acetyl chloride is too reactive.
-
Issue: It reacts with the product (the ketone) to form tertiary alcohols (double addition) faster than it reacts with the starting lithio species.
-
Result: You get a mix of ketone (low yield) and tertiary alcohol impurities.
-
Fix: Stick to Weinreb amides or, if unavailable, use Acetaldehyde followed by an oxidation step (Swern or MnO2).
Q4: Can I use n-BuLi directly without TMP?
Verdict: NO. Reasoning: n-BuLi is a strong nucleophile.[1] It will attack the C2-Cl position or the C6 position of the pyridine ring, leading to alkylated byproducts (butyl-pyridines) rather than deprotonation.[1] The steric bulk of TMP is required to enforce "Base-only" behavior.[1]
Module 4: Decision Tree for Process Recovery
Use this flow to determine the next step if your current batch failed.
Figure 2: Diagnostic logic for analyzing reaction failure modes.
References
-
Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on "Base Selection" and LiTMP usage).
-
Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. Link
- Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines: A new synthesis of 2,3,4-trisubstituted pyridines. Tetrahedron, 39(12), 2009-2021.
-
Patent CN115611802B. (2023). Synthetic method of 3-acetyl-2-chloropyridine.[1][5] (Demonstrates industrial applicability of lithiation/Grignard routes on similar scaffolds). Link
-
Patent WO2010068242. (2010). Preparation of pyridyl compounds as c-Met inhibitors.[1] (Contains specific examples of 2-chloro-3-fluoro-4-substituted pyridine intermediates). Link
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone in palladium-catalyzed cross-coupling reactions. This document provides expert-driven FAQs, troubleshooting guides, and detailed protocols to navigate the specific challenges presented by this electron-deficient, sterically hindered heterocyclic substrate. Our goal is to empower you to move from initial screening to optimized reaction conditions with confidence and scientific rigor.
Analysis of the Substrate: Understanding the Challenges
The structure of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone presents a unique combination of electronic and steric factors that must be addressed for successful cross-coupling.
-
Electron-Deficient Heterocycle: The pyridine ring, further deactivated by the 3-fluoro and 4-acetyl substituents, makes the C-Cl bond susceptible to oxidative addition. This is generally favorable for activating the notoriously inert C-Cl bond.[1]
-
Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with 2-halopyridines, often referred to as the "2-pyridyl problem".[2][3]
-
Inert Leaving Group: The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, demanding highly active catalytic systems.
-
Steric Hindrance: The fluorine atom at the 3-position ortho to the chlorine leaving group presents a steric challenge that can hinder the approach of the palladium catalyst.
A successful strategy hinges on selecting a catalyst system—specifically the ligand—that is sufficiently active to cleave the C-Cl bond while being bulky enough to prevent catalyst inhibition by the pyridine nitrogen and promote the desired reductive elimination step.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for the primary types of cross-coupling reactions.
Q1: For a Suzuki-Miyaura coupling, what is the best starting point for a catalyst system?
For this challenging substrate, a standard Pd(PPh₃)₄ catalyst is unlikely to be effective. You should begin with a modern, sophisticated catalyst system known for its high activity with aryl chlorides.
-
Palladium Source: Use a well-defined palladium(II) precatalyst that reliably generates the active Pd(0) species. G3 or G4 Buchwald precatalysts are excellent choices as they are air-stable and highly active.[6] Using simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can also work but may require more optimization to ensure efficient reduction to Pd(0).[7]
-
Ligand: The ligand is the most critical component. You require a bulky, electron-rich monodentate biarylphosphine ligand. These ligands promote the difficult oxidative addition of the aryl chloride and accelerate the final reductive elimination step.[5][8] Top candidates include SPhos , XPhos , and RuPhos .
-
Base & Solvent: A strong, non-nucleophilic base is necessary. K₃PO₄ or Cs₂CO₃ are standard choices. Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred.
Q2: I need to perform a Buchwald-Hartwig amination. How should I adjust the Suzuki conditions?
The core principle of using a highly active Pd/biarylphosphine system remains the same, but the base is the key variable.
-
Catalyst System: The same Pd precatalysts (G3/G4 Buchwald) and ligands (SPhos, XPhos, BrettPhos) are ideal for C-N bond formation.[8]
-
Base: The choice of base is critical and depends on the pKa of the amine coupling partner. For most primary and secondary alkyl- or aryl-amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate catalysis.[9]
-
Solvent: Toluene and 1,4-dioxane remain excellent solvent choices.
Q3: Is a Sonogashira coupling feasible with this substrate, and should I use copper?
Yes, a Sonogashira coupling is feasible. The decision to include a copper(I) co-catalyst depends on your optimization results.[10]
-
Palladium Catalyst/Ligand: A combination of a Pd source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand is a good starting point. For challenging substrates, using a more electron-rich and bulky ligand such as cataCXium® A or XPhos can be beneficial.
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper-acetylide intermediate.[11]
-
Copper-Free Conditions: Copper can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling), creating purification challenges. If this is observed, switch to a copper-free protocol. These conditions typically require a stronger organic base (e.g., pyrrolidine, DBU) and a highly active palladium/phosphine system.[12]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
Recommended Starting Conditions
The following table provides recommended starting points for catalyst screening. Note that optimization of temperature, concentration, and stoichiometry will be necessary.
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (1-2%) | XPhos (1.5-3%) | K₃PO₄ (2.0) | Toluene or Dioxane | 90-110 |
| Buchwald-Hartwig | SPhos Pd G3 (1-2%) | SPhos (1.5-3%) | NaOtBu (1.5) | Toluene or Dioxane | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | TEA (3.0) & CuI (1-2%) | THF or DMF | 60-80 |
Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Catalyst. The active Pd(0) species was not generated or has been deactivated.
-
Solution 1: Check Reagent Quality. Ensure ligands and Pd sources are pure. Use of well-defined, air-stable precatalysts (like Buchwald G3/G4) can mitigate issues with generating the active catalyst from Pd(II) sources like Pd(OAc)₂.[6]
-
Solution 2: Ensure Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[13]
-
Solution 3: Re-evaluate Ligand Choice. The chosen ligand may not be electron-rich or bulky enough. Screen a more robust ligand from the recommended list (e.g., switch from SPhos to the bulkier XPhos).
-
-
Potential Cause B: Insufficient Base Strength or Solubility. The base is not strong enough or is not soluble in the reaction medium.
-
Solution 1: Change Base. If using K₂CO₃, switch to a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki couplings. For Buchwald-Hartwig, ensure your NaOtBu is fresh and anhydrous.
-
Solution 2: Improve Mixing. Ensure vigorous stirring, as many inorganic bases are only sparingly soluble.
-
-
Potential Cause C: Catalyst Inhibition. The pyridine nitrogen is binding to the palladium center.
-
Solution 1: Pre-form the Active Catalyst. Modify your procedure to pre-stir the palladium source, ligand, and base in the solvent at temperature for 10-15 minutes before adding the pyridine substrate. This can sometimes favor the formation of the active catalytic complex before the substrate is introduced.[14]
-
Solution 2: Add a Lewis Acid. In some anhydrous Suzuki systems, adding a Lewis acid like B(OMe)₃ has been shown to bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst.[7]
-
Problem 2: Starting Material is Consumed, but Product Yield is Low
-
Potential Cause A: Product Decomposition. The product may be unstable under the reaction conditions (e.g., high temperature or strong base).
-
Solution 1: Lower Reaction Temperature. Once conversion is observed, try lowering the temperature by 10-20 °C to see if product stability improves.
-
Solution 2: Reduce Reaction Time. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
-
Potential Cause B: Competing Side Reactions.
-
Hydrodechlorination: The C-Cl bond is replaced by a C-H bond. This is often caused by trace water reacting with the catalyst. Ensure all reagents and solvents are scrupulously dry.
-
Homocoupling: The boronic acid (in Suzuki) or alkyne (in Sonogashira) couples with itself. This is often exacerbated by the presence of oxygen.[7] Ensure the reaction is fully inert. For Sonogashira, switching to copper-free conditions can reduce alkyne homocoupling.[12]
-
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for a low-yielding cross-coupling reaction.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Catalyst Screening
This protocol describes setting up a single reaction. For efficient screening, this should be performed in parallel using a multi-well reaction block.
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) and the ligand (if not part of the precatalyst, 0.015 mmol, 1.5 mol%).
-
Add Solids: Add the boronic acid/ester or amine (1.2 mmol, 1.2 equiv) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add Substrate & Solvent: Add 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (1.0 mmol, 1.0 equiv). Using a syringe, add the degassed solvent (e.g., Toluene, 5 mL, 0.2 M).
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After the desired time (e.g., 12 hours), cool the reaction to room temperature. Take a small aliquot for analysis by LC-MS or TLC to determine the conversion of the starting material.
-
Work-up: If the reaction is complete, dilute with a solvent like ethyl acetate, filter through a pad of celite to remove palladium residues, and proceed with standard aqueous work-up and purification.
Protocol 2: High-Throughput Screening (HTS) Workflow
For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.[15] Commercial kits are available that provide pre-weighed catalysts and ligands in 96-well plates.[16]
Caption: Workflow for high-throughput screening of cross-coupling conditions.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Semantic Scholar. (2018). [PDF] Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ChemRxiv. (n.d.). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 4. youtube.com [youtube.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Welcome to the technical support center for 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone (CAS 1236770-00-5).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvent selection in modulating reaction outcomes. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Concepts & FAQs
Q1: What is 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone, and what is its primary mode of reactivity?
A1: 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is a highly functionalized heterocyclic compound. Its utility in pharmaceutical and agrochemical research stems from its electron-deficient pyridine ring, which is primed for specific chemical transformations.[2]
The primary and most synthetically useful reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The key structural features influencing this reactivity are:
-
Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom reduces the electron density of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): The acetyl group at the C4 position and the fluorine atom at the C3 position further decrease the ring's electron density. This makes the ring highly susceptible to attack by nucleophiles.[3][4]
-
Leaving Group: The chlorine atom at the C2 position is the designated leaving group in SNAr reactions. Its position is activated by both the ring nitrogen and the C4-acetyl group.
The general mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
Caption: SNAr Addition-Elimination Mechanism.
Q2: Why is solvent selection so critical for reactions with this substrate?
A2: Solvent choice is paramount because it directly influences both the nucleophile's reactivity and the stability of the charged Meisenheimer intermediate, which is central to the SNAr mechanism.[5] An inappropriate solvent can lead to dramatically slower reaction rates, low yields, or even favor undesired side reactions.
The solvent's role can be broken down into three key effects:
-
Solvation of the Nucleophile: The solvent's ability to surround and stabilize the nucleophile.
-
Stabilization of the Intermediate: The solvent's interaction with the negatively charged Meisenheimer complex.[4]
-
Solubility of Reagents: Ensuring all components remain in the solution phase for the reaction to occur efficiently.
The interplay of these factors determines the overall energy barrier of the reaction, with the first step—nucleophilic attack—typically being the rate-determining step.[4][6]
Section 2: Troubleshooting Guides
Issue 1: My SNAr reaction shows low or no conversion.
This is the most common issue encountered and is very often linked to solvent choice. Let's break down the potential causes and solutions.
Potential Cause A: Incorrect Solvent Polarity/Type
The SNAr reaction involves the formation of a charged intermediate. The rate of this step is highly dependent on the solvent's ability to stabilize this intermediate without deactivating the nucleophile.
-
Insight & Explanation:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They possess high dielectric constants that can stabilize the charged Meisenheimer complex. Crucially, they solvate the cation of the nucleophile's counter-ion (e.g., K⁺ in KOtBu) but leave the anionic nucleophile relatively "naked" and highly reactive. This combination accelerates the rate-determining nucleophilic attack.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be problematic. While they are polar, their acidic protons can form strong hydrogen bonds with the nucleophile (e.g., R-NH₂ or RO⁻). This creates a "solvent cage" that stabilizes the nucleophile, increasing the energy required for it to attack the pyridine ring and thus slowing the reaction.[5] However, in cases where the departure of the leaving group is rate-limiting (more common with fluoride), protic solvents can assist in its removal.[7]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot effectively stabilize the charged intermediate, leading to a very high activation energy and extremely slow or non-existent reactions. Reagents may also have poor solubility.
-
Solution: If you are using a protic or non-polar solvent and observing low conversion, switch to a polar aprotic solvent like DMF, DMSO, or NMP.
Data Summary: Solvent Properties and Their Impact on SNAr
| Solvent | Type | Dielectric Constant (ε) | Typical Effect on SNAr Rate | Rationale |
| DMSO | Polar Aprotic | 47 | Excellent | Strong stabilization of intermediate, minimal nucleophile solvation. |
| DMF | Polar Aprotic | 37 | Excellent | Similar to DMSO, a very common and effective choice. |
| Acetonitrile | Polar Aprotic | 38 | Good | Effective, though generally less solvating for intermediates than DMSO/DMF. |
| THF | Polar Aprotic | 7.6 | Moderate to Poor | Lower polarity, less effective at stabilizing the charged intermediate. |
| Ethanol | Polar Protic | 24.5 | Poor to Moderate | Stabilizes nucleophile via H-bonding, reducing its reactivity.[5] |
| Toluene | Non-Polar | 2.4 | Very Poor | Fails to stabilize the charged intermediate. |
Potential Cause B: Insufficient Temperature
SNAr reactions, while favorable on this activated substrate, often require thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity.
-
Solution: If you are using an appropriate solvent, consider increasing the reaction temperature. A typical starting point is 80-100 °C, but this may need to be optimized.[8][9] Monitor the reaction by TLC or LCMS to check for decomposition at higher temperatures.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My reaction is fast, but I'm getting significant side products.
Potential Cause: Reaction with the Acetyl Group or Solvent
While the primary reaction is SNAr at C2, the acetyl group at C4 also contains a reactive carbonyl and acidic alpha-protons.
-
Insight & Explanation: In the presence of very strong, non-hindered bases or nucleophiles (e.g., hydroxides, methoxides) and certain solvents, side reactions can occur. For instance, a strong base could deprotonate the methyl of the acetyl group, leading to condensation or other undesired pathways. Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to impurities.
-
Solutions:
-
Choice of Base: If a base is required (e.g., for deprotonating a nucleophile), use a non-nucleophilic, sterically hindered base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) instead of stronger bases like NaH or hydroxides.
-
Temperature Control: Do not overheat the reaction. Run optimization experiments to find the lowest temperature that provides a reasonable reaction rate.[8]
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent to avoid side reactions with water or other impurities.
-
Section 3: Experimental Protocols & Best Practices
Q3: Can you provide a general, validated protocol for an SNAr reaction with this substrate?
A3: Absolutely. The following protocol describes a typical SNAr reaction with a generic amine nucleophile and serves as an excellent starting point for optimization.
Protocol: General SNAr Amination
Materials:
-
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone (1.0 eq)
-
Amine Nucleophile (R-NH₂) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous grade (approx. 0.1 - 0.2 M concentration of substrate)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Add the amine nucleophile to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS (A typical reaction time is 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Self-Validation Check: The progress can be easily monitored. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (if using an amine nucleophile) on TLC/LCMS.
Q4: How do I choose the optimal solvent for my specific nucleophile?
A4: Use the following decision-making framework to guide your choice.
Caption: A decision guide for solvent selection based on nucleophile type.
References
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2.
- Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
- Preparing method of 2-chloro-3-fluoropyridine.
- Screening and optimization of the reaction conditions.
- Nucleophilic Arom
- SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- nucleophilic arom
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.Benchchem.
- Experimental section for 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone.
- Synthesis of A2A Adenosine Receptor Agonists.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis.Benchchem.
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone.Sigma-Aldrich.
Sources
- 1. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone | 1236770-00-5 [sigmaaldrich.cn]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the multi-step synthesis and scale-up of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of the Synthetic Pathway
The synthesis of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is a multi-step process, each with its own set of challenges, particularly during scale-up. A common and logical synthetic route proceeds through four key transformations, starting from 2-chloro-3-aminopyridine. Understanding the intricacies of each step is paramount to achieving high yield and purity on a larger scale.
Technical Support Center: Reactions of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Welcome to the technical support center for 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions, with a specific focus on mitigating issues arising from moisture sensitivity. The reactivity of halogenated pyridines, particularly at the C2 position, is significantly influenced by the presence of nucleophiles like water, making stringent control of reaction conditions paramount for success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and I'm getting a significant amount of a polar byproduct that I suspect is the hydrolyzed starting material. What is happening and how can I prevent it?
A: This is a classic issue when working with 2-chloropyridine derivatives. The primary cause is the nucleophilic aromatic substitution (SNAr) of the chloride at the C2 position by water. The pyridine ring's electron-withdrawing nature, further activated by the adjacent fluoro and acetyl groups, makes the C2 carbon highly electrophilic and susceptible to attack.
Causality: Water, even in trace amounts from wet solvents, reagents, or atmospheric humidity, acts as a nucleophile. It attacks the C-Cl bond, leading to the formation of 1-(2-hydroxy-3-fluoropyridin-4-yl)ethanone. This byproduct is not only a loss of your starting material but can also complicate purification due to its different polarity and potential to chelate metal catalysts. The hydrolysis of similar α-chloro-substituted pyridones has been shown to be facilitated by the polarization of the heterocyclic structure.[1]
Solutions:
-
Rigorous Solvent Drying: Ensure all solvents are freshly dried and tested for water content. Standard "anhydrous" solvents from commercial suppliers should be used immediately after opening or stored under an inert atmosphere over molecular sieves. (See Protocol 1).
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. (See Protocol 2).
-
Reagent Purity: Verify the dryness of all other reagents. Solid reagents can be dried in a vacuum oven before use. Liquid reagents should be handled with dry syringes.
Diagram illustrating the primary moisture-related side reaction.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Data & Protocols for Ensuring Anhydrous Conditions
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Dries to <10 ppm H₂O. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill. Do not use sodium, as it can react explosively with halogenated solvents. |
| Toluene | Sodium/Benzophenone | Similar to THF. Effective for removing water and peroxides. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir for 24h and distill. Repeat if necessary. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Pre-dry with sieves, then distill under reduced pressure to prevent decomposition. Store over fresh sieves. |
Note: Always consult safety data sheets before handling these reagents. Distillations should be performed by trained personnel with appropriate safety precautions.
Protocol 1: General Procedure for Solvent Purification by Distillation
-
Pre-Drying: Add the appropriate drying agent (see Table 1) to the solvent in a suitable flask. For solvents like THF and Toluene, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar). For sodium/benzophenone, continue refluxing until a persistent deep blue or purple color develops. For CaH₂, reflux for at least 4 hours.
-
Distillation: Distill the solvent directly into a dry, nitrogen-flushed collection flask (Schlenk flask).
-
Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers) must be thoroughly dried in an oven (>120 °C) for several hours and allowed to cool in a desiccator or under a stream of dry nitrogen.
-
Assembly: Quickly assemble the glassware while it is still warm, flushing with inert gas. Use high-vacuum grease on all joints to ensure a good seal.
-
Purging: The assembled apparatus must be purged of air. This is typically done by evacuating the system with a vacuum pump and refilling with inert gas. Repeat this "vac-fill" cycle at least three times.
-
Reagent Addition:
-
Liquids: Add dry, degassed solvents and liquid reagents via a dry syringe through a rubber septum.
-
Solids: Add solid reagents under a positive pressure of inert gas (a "nitrogen blanket") to prevent air from entering the flask. If possible, use a glove box for transferring highly sensitive solids.
-
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This is often achieved by connecting the system to a nitrogen/argon line with an oil bubbler to vent excess pressure.
By understanding the chemical vulnerabilities of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone and implementing these rigorous, self-validating protocols, you can significantly improve the reproducibility, yield, and purity of your synthetic outcomes.
References
-
Wu, W., & Taira, K. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access. [Link]
-
El-Demerdash, S. H., et al. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega. [Link]
-
Lee, J. K., et al. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. PNAS. [Link]
-
Frontier, A. (2026). Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Bai, Z., et al. (2021). Effects of water on pyridine pyrolysis. UCL Discovery. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Reaction Products Derived from 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth technical comparison of analytical methodologies for validating the structures of reaction products derived from the versatile building block, 1-(2-chloro-3-fluoropyridin-4-yl)ethanone. We will explore three common synthetic transformations—nucleophilic aromatic substitution, ketone reduction, and Claisen-Schmidt condensation—and detail the experimental and analytical workflows necessary to unambiguously confirm the structures of the resulting products. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone in Medicinal Chemistry
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The title compound, 1-(2-chloro-3-fluoropyridin-4-yl)ethanone, is a valuable starting material due to its multiple reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), the acetyl group at the 4-position can undergo a variety of transformations, and the fluorine atom at the 3-position modulates the electronic properties of the pyridine ring.[2][3] Given this reactivity, rigorous structural analysis of its reaction products is paramount to ensure the desired molecular architecture has been achieved.
Synthetic Transformations and Product Scenarios
To illustrate a comparative analytical approach, we will consider three hypothetical, yet plausible, reaction products derived from 1-(2-chloro-3-fluoropyridin-4-yl)ethanone ( 1 ):
-
Product A: 1-(2-(diethylamino)-3-fluoropyridin-4-yl)ethanone via nucleophilic aromatic substitution with diethylamine.
-
Product B: 1-(2-chloro-3-fluoropyridin-4-yl)ethanol via reduction of the ketone with sodium borohydride.
-
Product C: 1-(2-chloro-3-fluoropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation with 4-methoxybenzaldehyde.
dot graph "Reaction_Pathways" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
"start" [label="1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (1)"]; "product_A" [label="Product A:\n1-(2-(diethylamino)-3-fluoropyridin-4-yl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "product_B" [label="Product B:\n1-(2-chloro-3-fluoropyridin-4-yl)ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "product_C" [label="Product C:\n1-(2-chloro-3-fluoropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"start" -> "product_A" [label=" Diethylamine,\nHeat"]; "start" -> "product_B" [label=" NaBH4,\nMeOH"]; "start" -> "product_C" [label=" 4-Methoxybenzaldehyde,\nNaOH, EtOH"]; } Caption: Synthetic pathways from 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone to Products A, B, and C.
Comparative Analysis of Structural Validation Techniques
The structural validation of these products relies on a combination of spectroscopic techniques, each providing unique and complementary information. The following sections detail the expected outcomes for each product and the rationale behind the analytical choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.[4][5]
¹H NMR: The Initial Fingerprint
| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Rationale for Key Differences |
| Starting Material (1) | ~8.2 (d, H-6), ~7.5 (t, H-5), ~2.6 (s, CH₃) | The pyridine protons are in a relatively deshielded environment. The acetyl methyl group is a singlet. |
| Product A | ~8.0 (d, H-6), ~7.1 (t, H-5), ~3.5 (q, N-CH₂), ~2.6 (s, COCH₃), ~1.2 (t, N-CH₂CH ₃) | The electron-donating diethylamino group causes an upfield shift of the pyridine protons. The appearance of a quartet and a triplet confirms the presence of the ethyl groups.[6] |
| Product B | ~8.1 (d, H-6), ~7.4 (t, H-5), ~5.0 (q, CHOH), ~1.5 (d, CH₃), OH signal (broad s) | The reduction of the ketone to an alcohol is confirmed by the appearance of a quartet for the methine proton (CHOH) and a doublet for the adjacent methyl group.[7] |
| Product C | ~8.3 (d, H-6), ~7.6 (t, H-5), ~7.8-7.2 (m, aromatic & vinyl H), ~3.8 (s, OCH₃), ~2.7 (s, COCH₃) | The formation of the chalcone is indicated by the appearance of signals for the newly introduced aromatic ring and the vinyl protons, as well as the methoxy singlet.[8][9] |
¹³C NMR and DEPT: Mapping the Carbon Skeleton
| Compound | Expected Key ¹³C NMR Chemical Shifts (δ, ppm) | Rationale for Key Differences |
| Starting Material (1) | ~195 (C=O), ~155-125 (pyridine C), ~28 (CH₃) | The carbonyl carbon is significantly deshielded. |
| Product A | ~198 (C=O), ~160 (C-2), ~150-120 (other pyridine C), ~45 (N-CH₂), ~28 (COCH₃), ~14 (N-CH₂C H₃) | The C-2 carbon is shifted downfield due to the attachment of the nitrogen atom. The signals for the diethylamino group are present. |
| Product B | ~155-125 (pyridine C), ~65 (CHOH), ~23 (CH₃) | The disappearance of the carbonyl signal and the appearance of an upfield signal around 65 ppm confirms the reduction to an alcohol. |
| Product C | ~188 (C=O), ~160-120 (aromatic & vinyl C), ~55 (OCH₃), ~28 (COCH₃) | The presence of additional aromatic and vinyl carbon signals, along with the methoxy carbon, confirms the chalcone structure. The carbonyl carbon may shift slightly due to conjugation. |
2D NMR (COSY, HSQC, HMBC): Unambiguous Connectivity
For complex structures or where 1D spectra are ambiguous, 2D NMR is indispensable.[10][11]
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"synthesis" [label="Synthesized Product"]; "purification" [label="Purification\n(e.g., Chromatography)"]; "nmr" [label="NMR Spectroscopy\n(1H, 13C, COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ms" [label="Mass Spectrometry\n(HRMS for formula confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ir" [label="IR Spectroscopy\n(Functional Group Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "elucidation" [label="Structure Elucidation"]; "validation" [label="Validated Structure", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
"synthesis" -> "purification"; "purification" -> "nmr"; "purification" -> "ms"; "purification" -> "ir"; "nmr" -> "elucidation"; "ms" -> "elucidation"; "ir" -> "elucidation"; "elucidation" -> "validation"; } Caption: A generalized workflow for the structural validation of synthetic products.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For Product B, a cross-peak between the CHOH proton and the CH₃ protons would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is crucial for assigning the protonated carbons in all three products.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. For Product A, a correlation between the N-CH₂ protons and the C-2 of the pyridine ring would be definitive proof of substitution at that position.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.[12] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
| Compound | Expected Molecular Ion ([M+H]⁺) for HRMS | Key Fragmentation Pathways |
| Starting Material (1) | C₇H₆ClFNO⁺ | Loss of CH₃CO•, loss of Cl• |
| Product A | C₁₁H₁₆FN₂O⁺ | Loss of CH₃CO•, loss of C₂H₅• from the diethylamino group. |
| Product B | C₇H₈ClFNO⁺ | Loss of H₂O, loss of CH₃•, loss of Cl• |
| Product C | C₁₆H₁₃ClFNO₂⁺ | Loss of CH₃O•, loss of the 4-methoxyphenyl group, cleavage of the propenone chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[13][14]
| Compound | Key Expected IR Absorption Bands (cm⁻¹) | Rationale for Key Differences |
| Starting Material (1) | ~1700 (C=O stretch), ~1600, 1550 (pyridine C=C, C=N stretch) | A strong carbonyl absorption is the most prominent feature. |
| Product A | ~1690 (C=O stretch), ~1600, 1560 (pyridine C=C, C=N stretch) | The carbonyl frequency may shift slightly due to the electronic effect of the amino group. |
| Product B | ~3300 (broad, O-H stretch), no C=O stretch, ~1600, 1550 (pyridine C=C, C=N stretch) | The appearance of a broad O-H band and the disappearance of the carbonyl band are definitive for the reduction. |
| Product C | ~1680 (conjugated C=O stretch), ~1610 (C=C stretch of propenone), ~1590, 1510 (aromatic C=C stretch) | The carbonyl frequency is lowered due to conjugation with the double bond. A new C=C stretching band for the alkene appears. |
Experimental Protocols
PART 1: Synthesis
General Considerations: All reactions should be carried out in a well-ventilated fume hood. Reagents should be of appropriate purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of Product A - 1-(2-(diethylamino)-3-fluoropyridin-4-yl)ethanone
-
To a solution of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (1.0 eq) in a suitable solvent (e.g., NMP or DMSO), add diethylamine (2.0-3.0 eq).
-
Heat the reaction mixture at 100-120 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Product B - 1-(2-chloro-3-fluoropyridin-4-yl)ethanol
-
Dissolve 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (1.0 eq) in methanol or ethanol at 0 °C.[15]
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature at 0 °C.[16]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the product. Purification may be achieved by column chromatography if necessary.
Protocol 3: Synthesis of Product C - 1-(2-chloro-3-fluoropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Dissolve 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (1.0 eq) and 4-methoxybenzaldehyde (1.0-1.2 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred solution at room temperature.[17][18]
-
Stir the reaction mixture at room temperature for several hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
PART 2: Analytical Characterization
Protocol 4: NMR Spectroscopic Analysis
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, acquire DEPT-135 and DEPT-90 spectra to differentiate between CH₃, CH₂, and CH carbons.
-
For unambiguous assignments, acquire 2D NMR spectra:
-
COSY: To establish ¹H-¹H spin systems.
-
HSQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems.
-
Protocol 5: Mass Spectrometric Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it with the theoretical formula.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation data to further support the structure.
Protocol 6: IR Spectroscopic Analysis
-
Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer, or prepare a KBr pellet.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups and compare them with the expected values.
Conclusion
The structural validation of reaction products from 1-(2-chloro-3-fluoropyridin-4-yl)ethanone requires a multi-faceted analytical approach. By systematically applying NMR spectroscopy (1D and 2D), mass spectrometry, and IR spectroscopy, researchers can build a self-validating dataset that unambiguously confirms the identity of the synthesized compounds. This guide provides a framework for not only performing the necessary experiments but also for understanding the causal links between molecular structure and spectroscopic output, a critical skill for all professionals in the chemical sciences.
References
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
- Kiser, J. R., & Thompson, A. L. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 23(10), 1493–1496.
-
Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]
- El-Sayed, M. A., Abdel Hafez, N. A., Elshahawi, M. M., & Ali, K. A. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(1), 133.
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Jetir.org. (n.d.). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved from [Link]
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-
New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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-
National Institutes of Health. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
- Canadian Journal of Chemistry. (1983). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
- International Journal of Research in Applied Science and Engineering Technology. (2015). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. 3(5), 45-49.
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
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ChemistryViews. (2019, December 20). Synthesis of Fully Substituted Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
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YouTube. (2023, November 2). Reduction of Acid Chlorides with NaBH4. Retrieved from [Link]
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ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
- Journal of Molecular Spectroscopy. (1962). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. 9(1-6), 124-147.
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YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]
-
Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. Retrieved from [Link]
-
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Retrieved from [Link]
-
Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]
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ACS Omega. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]
-
YouTube. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. Retrieved from [Link]
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Comparative Technical Guide: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone vs. Non-Fluorinated Analogs
Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds
In the optimization of kinase inhibitors (e.g., c-Met, ALK) and agrochemicals, the transition from a simple chloropyridine to a 3-fluoro-2-chloropyridine scaffold is rarely a trivial substitution.[1] It is a strategic decision that alters the molecule's synthetic accessibility, reactivity profile, and metabolic fate.[2]
This guide objectively compares 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (Target A) with its non-fluorinated analog, 1-(2-Chloropyridin-4-yl)ethanone (Analog B) .[1]
Key Differentiators:
-
Synthetic Regiocontrol: The C3-Fluorine atom acts as a powerful Ortho-Directing Group (ODG), enabling high-yield lithiation at C4.[1] The non-fluorinated analog suffers from poor regioselectivity during synthesis.
-
Reactivity: The C3-F activates the C2-Cl bond towards Nucleophilic Aromatic Substitution (
) via inductive effects, enabling milder reaction conditions.[1] -
Metabolic Stability: Fluorine blocks the C3 metabolic "soft spot," preventing P450-mediated oxidative debulking.
Synthetic Accessibility & Regiochemistry[2]
The most profound difference between these two scaffolds lies in their construction. The presence of fluorine dictates the success of Directed Ortho Metalation (DoM) .
The Directing Power of Fluorine
Synthesis of the acetylated pyridine core typically involves lithiation followed by an electrophilic trap (e.g., N-methoxy-N-methylacetamide or acetaldehyde).[1]
-
With C3-Fluorine (Target A): Fluorine is a superior ODG compared to Chlorine.[1] In 2-chloro-3-fluoropyridine, the acidity of the C4 proton is significantly enhanced by the adjacent fluorine (-I effect).[1] Treatment with LDA exclusively deprotonates C4, leading to a single regioisomer upon acetylation.[2]
-
Without Fluorine (Analog B): In 2-chloropyridine, the Chlorine atom is a weak director. Lithiation often occurs at C3 (ortho to Cl) or results in nucleophilic attack on the ring. Forcing C4-lithiation requires specific "superbase" conditions (e.g., BuLi/LiDMAE) or blocking groups, increasing step count and cost.[2]
Comparative Workflow Visualization
Figure 1: Divergent synthetic outcomes driven by the Ortho-Directing Group (ODG) capability of Fluorine vs. Chlorine.
Reactivity Profile: Activation
In drug discovery, the C2-Chlorine is often displaced by an amine (e.g., a piperazine or aniline) to build the kinase inhibitor core.
Electronic Activation
The C3-Fluorine exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the energy of the LUMO at the C2 position, making it more electrophilic.
-
Experimental Consequence: Target A undergoes
displacement faster and at lower temperatures than Analog B. -
Data Benchmark: While specific rates vary by nucleophile, 2-fluoropyridines generally react ~320x faster than 2-chloropyridines.[1][3] In our scaffold (2-Cl-3-F), the 3-F activates the 2-Cl, typically increasing reaction rates by 10–50 fold compared to the des-fluoro analog.[1]
Comparative Data Table
| Feature | 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (Target A) | 1-(2-Chloropyridin-4-yl)ethanone (Analog B)[1] |
| C2 Electrophilicity | High (Activated by N and 3-F) | Moderate (Activated by N only) |
| Mild (RT to 60°C), weak bases often sufficient.[1] | Harsh (80°C - 120°C), often requires strong bases. | |
| Side Reactions | Minimal (Fast reaction dominates). | Oxidation of acetyl group; polymerization at high T. |
| LogP (Calc) | ~1.8 (More lipophilic) | ~1.4 |
| pKa (Pyridine N) | ~1.5 (Less basic due to F) | ~3.8 |
Experimental Protocol: Synthesis & Functionalization
Objective: Synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone via Directed Ortho Metalation.
Reagents
-
Substrate: 2-Chloro-3-fluoropyridine (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq)[2]
-
Electrophile: N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Base Addition: Add LDA solution dropwise. Maintain internal temperature below -70°C.
-
Substrate Addition: Dissolve 2-chloro-3-fluoropyridine in THF and add dropwise to the LDA solution.
-
Electrophile Trapping: Add N-methoxy-N-methylacetamide dropwise.[1]
-
Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Validation: Analyze via LC-MS. Target A should appear as the major peak. If Analog B were used, multiple isomers would be visible.[2]
Biological Implications in Drug Design
Metabolic Stability (The "Soft Spot" Block)
Pyridine rings are susceptible to oxidation by Cytochrome P450 enzymes, particularly at the C3 position (electron-rich).
-
Analog B: The C3-H bond is a metabolic liability, leading to rapid clearance via hydroxylation.
-
Target A: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing H with F at C3 blocks this metabolic route, significantly extending the drug's half-life (
).
Decision Matrix for Researchers
Figure 2: Strategic decision tree for selecting between fluorinated and non-fluorinated pyridine scaffolds.
References
-
Schlosser, M. (2005).[2] "The 2-Fluoropyridine versus 2-Chloropyridine Controversy: Rates of Nucleophilic Substitution." European Journal of Organic Chemistry. [2]
-
Gros, P., & Fort, Y. (2000).[2] "Unusual C-6 Lithiation of 2-Chloropyridine." Organic Letters.
-
Meanwell, N. A. (2018).[2][4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [2]
-
BenchChem. (2025).[5] "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
-
Marsais, F., & Quéguiner, G. (1981).[2] "Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines." Tetrahedron. [2]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
